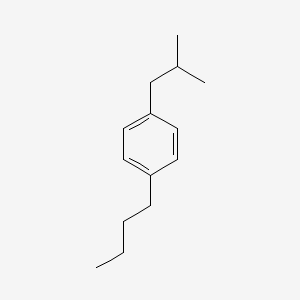

Benzene, 1-butyl-4-(2-methylpropyl)

Description

Contextualization of Alkylbenzenes in Modern Chemical Research

Alkylbenzenes are crucial intermediates in the production of a wide range of chemicals, including plastics, detergents, and pharmaceuticals. fiveable.me Their chemical behavior is largely influenced by the nature of the alkyl substituent, which can activate or deactivate the aromatic ring towards electrophilic substitution reactions. fiveable.mequora.com The alkyl group, being electron-donating, increases the electron density of the benzene (B151609) ring, making it more reactive towards electrophiles and directing incoming substituents to the ortho and para positions. fiveable.me

Modern research continues to explore new catalytic systems and reaction pathways for the synthesis and functionalization of alkylbenzenes, aiming for higher efficiency, selectivity, and sustainability. acs.org For instance, the development of solid acid catalysts and novel methods like side-chain alkylation are active areas of investigation. acs.orgpatsnap.com

Significance of Branched Alkyl Chains in Aromatic Systems

The presence of branched alkyl chains on an aromatic ring significantly influences the physical and chemical properties of the molecule. acs.org Branched chains can enhance the steric hindrance around the aromatic ring, which can be exploited to control the regioselectivity of subsequent reactions. cerritos.edu For example, in Friedel-Crafts alkylation, the use of bulky alkyl groups can prevent polyalkylation. cerritos.edu

Furthermore, the structure of the alkyl group, whether it is a primary, secondary, or tertiary carbocation precursor, plays a critical role in the reaction mechanism, often leading to rearrangements to form more stable carbocations. vaia.comlibretexts.org This behavior is a key consideration in the synthesis of specific branched alkylbenzene isomers.

Structural Specificity of Benzene, 1-butyl-4-(2-methylpropyl) within Alkylbenzene Frameworks

Benzene, 1-butyl-4-(2-methylpropyl), also known as 1-butyl-4-isobutylbenzene, is a disubstituted alkylbenzene with two different alkyl groups attached to the benzene ring at the para position. The butyl group is a straight-chain alkyl group, while the 2-methylpropyl (isobutyl) group is branched. This specific substitution pattern gives the molecule a unique set of properties.

The synthesis of such a specifically substituted benzene derivative often requires multi-step procedures to avoid the formation of isomeric mixtures that would result from a direct one-pot Friedel-Crafts alkylation of benzene with both alkyl halides. cerritos.edulumenlearning.com The distinct nature of the two alkyl groups also influences its potential applications, for instance, in the synthesis of more complex molecules or as a component in specialized materials.

Overview of Key Research Areas Pertaining to Benzene, 1-butyl-4-(2-methylpropyl)

Research on Benzene, 1-butyl-4-(2-methylpropyl) and related dialkylbenzenes primarily focuses on their synthesis and potential applications. The synthesis often involves Friedel-Crafts reactions, where controlling the substitution pattern is a major challenge due to the activating nature of alkyl groups and the possibility of carbocation rearrangements. cerritos.edulumenlearning.com

One area of interest for dialkylbenzenes is in the field of liquid crystals. mdpi.comnih.govnih.gov The shape and polarity of these molecules can influence their ability to form liquid crystalline phases. While simple alkylbenzenes may not be liquid crystals themselves, they can be precursors or components in more complex liquid crystal structures. mdpi.combeamco.com

Another significant area of research is their use as intermediates in organic synthesis. The alkyl groups can be functionalized through various reactions, such as oxidation of the benzylic position to introduce a carboxylic acid group. libretexts.org This allows for the transformation of simple alkylbenzenes into more complex and valuable compounds.

Chemical and Physical Properties of Benzene, 1-butyl-4-(2-methylpropyl)

Below is a table summarizing some of the key chemical and physical properties of Benzene, 1-butyl-4-(2-methylpropyl). chemeo.com

| Property | Value | Unit |

| Molecular Formula | C₁₄H₂₂ | |

| Molecular Weight | 190.33 | g/mol |

| Normal Boiling Point (Tboil) | 512.15 | K |

| Critical Temperature (Tc) | 684.00 | K |

| Critical Pressure (Pc) | 2300.00 | kPa |

| McGowan's characteristic volume (McVol) | 1.833 | cm³/mol |

| Octanol/Water partition coefficient (logPoct/wat) | 5.89 | |

| Log10 of Water solubility (log10WS) | -5.70 | mol/l |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 49.4 | kJ/mol |

This data is compiled from Cheméo, a chemical and physical property database. chemeo.com

Synthesis of Benzene, 1-butyl-4-(2-methylpropyl)

The synthesis of Benzene, 1-butyl-4-(2-methylpropyl) typically involves a two-step process to ensure the specific para-disubstitution pattern. A common strategy is to first introduce one alkyl group via Friedel-Crafts alkylation or acylation followed by reduction, and then introduce the second alkyl group. lumenlearning.comchemistry.coach

For example, one could start with the Friedel-Crafts acylation of benzene with butyryl chloride to form butyrophenone. The ketone can then be reduced to a butyl group via a Clemmensen or Wolff-Kishner reduction. chemistry.coachncert.nic.in The resulting butylbenzene (B1677000) can then undergo a second Friedel-Crafts alkylation with isobutyl chloride to introduce the second alkyl group. lumenlearning.com However, this second step can lead to a mixture of ortho and para isomers.

To achieve higher selectivity for the para isomer, one could start with a para-substituted precursor. For instance, p-bromo-isobutylbenzene could be reacted with butylmagnesium bromide in a Kumada coupling reaction.

It is important to note that direct Friedel-Crafts alkylation of benzene with a mixture of butyl chloride and isobutyl chloride would lead to a complex mixture of mono- and di-alkylated products with various substitution patterns, making it an inefficient method for the synthesis of the target molecule. cerritos.edulumenlearning.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62449-91-6 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1-butyl-4-(2-methylpropyl)benzene |

InChI |

InChI=1S/C14H22/c1-4-5-6-13-7-9-14(10-8-13)11-12(2)3/h7-10,12H,4-6,11H2,1-3H3 |

InChI Key |

YGZJMJYMAYHEMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzene, 1 Butyl 4 2 Methylpropyl

Classical Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction, a cornerstone of organic synthesis, provides a direct method for the alkylation of aromatic rings. cerritos.edumt.com However, the synthesis of asymmetrically disubstituted benzenes like 1-butyl-4-(2-methylpropyl)benzene presents unique challenges regarding regioselectivity and the prevention of undesirable side reactions. cerritos.edulibretexts.org

Benzene (B151609) Alkylation with Butyl and Isobutyl Halides/Alcohols

The classical approach involves the sequential alkylation of benzene. First, benzene can be reacted with a butyl halide (e.g., 1-chlorobutane) or butanol in the presence of a Lewis acid catalyst to form butylbenzene (B1677000). Subsequently, the resulting butylbenzene is subjected to a second Friedel-Crafts alkylation using an isobutyl halide (e.g., isobutyl chloride) or isobutanol to introduce the 2-methylpropyl group. libretexts.org

A significant challenge in this process is the potential for carbocation rearrangement. libretexts.orgvaia.com For instance, the primary carbocation that would be formed from 1-chlorobutane (B31608) can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene (B1681704) as a major byproduct. libretexts.org Similarly, the isobutyl group can also undergo rearrangement to a more stable tert-butyl carbocation. doubtnut.com

Regioselectivity Control in Disubstitution Reactions

Achieving the desired 1,4- (para) substitution pattern is a critical aspect of synthesizing 1-butyl-4-(2-methylpropyl)benzene. The initial alkyl group (butyl) is an activating group and directs subsequent electrophilic substitution to the ortho and para positions. youtube.com The steric hindrance imposed by the butyl group can favor the formation of the para-isomer over the ortho-isomer.

However, controlling the reaction to prevent polyalkylation is a major limitation of Friedel-Crafts alkylation. libretexts.orgyoutube.com The alkylated product is more reactive than the starting material, making it susceptible to further alkylation. youtube.com To obtain a high yield of the desired mono- or disubstituted product, a large excess of the aromatic hydrocarbon is often used. libretexts.org

Catalyst Systems for Selective Alkylation (e.g., Lewis and Brønsted Acids, Zeolites)

A variety of catalysts can be employed for Friedel-Crafts alkylation, each with its own advantages and disadvantages.

Lewis Acids: Traditional Lewis acid catalysts such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective in promoting the reaction. cerritos.eduimist.ma However, they are often required in stoichiometric amounts, are sensitive to moisture, and can lead to environmental concerns due to the generation of acidic waste streams. imist.ma

Brønsted Acids: Strong protonic acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze the alkylation. imist.ma These are also corrosive and present handling and disposal challenges. imist.ma

Zeolites: In recent years, zeolites have emerged as promising solid acid catalysts for Friedel-Crafts reactions. imist.ma Their well-defined pore structures can impart shape selectivity, influencing the regioselectivity of the reaction and potentially minimizing the formation of unwanted isomers. Beta-zeolite, for instance, possesses larger pores and medium strong acidic sites, which can be beneficial for alkylation reactions. rsc.org Zeolites are also environmentally friendly, reusable, and can be integrated into continuous flow processes. imist.ma

Advanced Catalytic Synthesis Strategies

To overcome the limitations of classical Friedel-Crafts alkylation, more advanced and sustainable synthetic methods are being developed.

Bifunctional Catalytic Systems in Alkylbenzene Formation

Bifunctional catalysts offer a promising route for the one-pot synthesis of alkylbenzenes. These catalysts possess both metal or metal oxide sites for one reaction and acidic sites for another. For example, a system combining a methanol (B129727) synthesis catalyst (like ZnCrOx) with a zeolite (like beta-zeolite) can convert syngas (a mixture of carbon monoxide and hydrogen) and benzene into alkylbenzenes. rsc.orgrsc.org The methanol formed on the metal oxide component can then alkylate the benzene on the acidic sites of the zeolite. rsc.org This approach can improve efficiency and reduce the number of separate reaction steps. Research has shown that a ZnCrOx/beta-zeolite bifunctional catalyst can achieve significant benzene conversion with high selectivity towards alkylbenzenes. rsc.org

Heterogeneous Catalysis for Sustainable Synthetic Routes

The use of heterogeneous catalysts is a key aspect of developing sustainable synthetic processes for compounds like Benzene, 1-butyl-4-(2-methylpropyl). rsc.orgresearchgate.net Solid acid catalysts, including various types of zeolites and other supported catalysts, offer several advantages over their homogeneous counterparts. imist.marsc.org

Reusability: Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and catalyst cost. imist.ma

Reduced Corrosion: Solid catalysts are generally less corrosive than strong liquid acids. imist.ma

Process Intensification: They are well-suited for use in continuous flow reactors, which can lead to higher throughput and better process control.

For instance, catalysts like sodium or potassium supported on active carbon have been investigated for the alkylation of toluene (B28343) with propylene (B89431) to produce isobutylbenzene (B155976), a related compound. google.com This highlights the ongoing research into developing robust and efficient heterogeneous catalysts for specific alkylation reactions.

Research Findings on Catalytic Performance

| Catalyst System | Reactants | Key Findings | Reference |

|---|---|---|---|

| ZnCrOx/beta-zeolite | Benzene and Syngas | Afforded 40.72% benzene and 62.40% CO conversion with high alkylbenzene selectivity initially. | rsc.org |

| Sodium or Potassium on Active Carbon | Toluene and Propylene | Demonstrated higher yields of butylbenzene compared to bulk alkali metal catalysts. | google.com |

| Zeolites (general) | Aromatic Hydrocarbons and Alkylating Agents | Serve as environmentally friendly solid acid catalysts, offering shape selectivity and reusability. | imist.ma |

Optimization of Reaction Parameters for Yield and Selectivity

The successful synthesis of para-disubstituted benzenes, such as 1-butyl-4-(2-methylpropyl)benzene, through Friedel-Crafts alkylation is highly dependent on the careful control of several reaction parameters to maximize yield and selectivity.

Key parameters that can be adjusted include:

Catalyst Activity: The choice of Lewis acid catalyst is crucial. The reactivity order of common catalysts is generally considered to be AlBr₃ > AlCl₃ > FeCl₃ > SbCl₅ > SnCl₄ > BCl₃ > BF₃. pw.live For more reactive alkylating agents, a less active catalyst like zinc chloride (ZnCl₂) may be used, while less reactive agents may require a highly active catalyst such as aluminum chloride (AlCl₃). pw.live

Temperature: Higher temperatures can sometimes lead to isomerization and disproportionation of the alkyl groups on the aromatic ring. pw.live Therefore, controlling the temperature is essential for maintaining the desired product structure.

Concentration: The ratio of reactants can significantly influence the outcome. For instance, using a large excess of the aromatic substrate can help to minimize polyalkylation, where more than one alkyl group is added to the ring. pw.livelibretexts.org

Solvent: Common solvents for Friedel-Crafts reactions include nitrobenzene, ether, and carbon disulfide. pw.live The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the reaction rate and selectivity.

By systematically adjusting these parameters, the reaction can be guided towards the preferential formation of the desired para-isomer and minimize the formation of ortho and meta isomers, as well as polyalkylated byproducts. chemistrysteps.com

Alternative Synthetic Pathways

While Friedel-Crafts alkylation is a primary method, alternative strategies exist for constructing the 1-butyl-4-(2-methylpropyl)benzene structure. These methods can offer advantages in terms of regioselectivity and avoidance of rearrangements.

Cross-Coupling Methodologies for Alkyl-Aryl Bond Formation

Cross-coupling reactions provide a powerful alternative for the formation of C-C bonds between alkyl and aryl groups. Reactions like the Suzuki coupling, which typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst, can be adapted for this purpose. orgsyn.orgorgsyn.org For the synthesis of 1-butyl-4-(2-methylpropyl)benzene, this could involve, for example, the coupling of a 4-butylphenylboronic acid with an isobutyl halide, or vice versa, in the presence of a suitable palladium or nickel catalyst. orgsyn.org

Another relevant method is the Liebeskind–Srogl cross-coupling, which has been used for the synthesis of C₃-substituted triazinium salts and could potentially be adapted for alkyl-aryl bond formation. nih.gov Sonogashira-type cross-coupling reactions have also proven effective for creating C-C bonds with halogenated tetrazines and could be explored for this synthesis. chemrxiv.org These methods often offer high chemoselectivity and can be performed under milder conditions than traditional Friedel-Crafts reactions. orgsyn.orgnih.gov

A key advantage of cross-coupling methodologies is the precise control over the substitution pattern on the aromatic ring, thus avoiding the positional isomerization often encountered in Friedel-Crafts alkylations.

Hydrogenation or Alkylation of Precursors

An alternative synthetic route involves the modification of a pre-existing substituted benzene. For instance, one could start with a precursor molecule that already contains either the butyl or the isobutyl group and then introduce the second alkyl group.

One approach is the alkylation of a suitable precursor . For example, starting with isobutylbenzene, a Friedel-Crafts acylation with butyryl chloride (CH₃CH₂CH₂COCl) would introduce the acyl group at the para position due to the directing effect of the isobutyl group. Subsequent reduction of the ketone, for instance through a Clemmensen or Wolff-Kishner reduction, would yield the desired 1-butyl-4-(2-methylpropyl)benzene. This two-step acylation-reduction sequence is a common strategy to avoid the carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. libretexts.org

Another strategy is the hydrogenation of an unsaturated precursor . This could involve synthesizing a precursor with an unsaturated side chain, such as an alkenyl group, and then reducing the double bond to the corresponding alkyl group. For example, a precursor like 1-(but-1-en-1-yl)-4-(2-methylpropyl)benzene could be hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the final product.

Isomerization Phenomena in Alkylbenzene Synthesis

A significant challenge in the synthesis of specific alkylbenzenes like 1-butyl-4-(2-methylpropyl)benzene via Friedel-Crafts alkylation is the potential for isomerization reactions to occur, leading to a mixture of products. lumenlearning.com

Positional Isomerization in the Aromatic Ring

During the electrophilic aromatic substitution process of Friedel-Crafts alkylation, the incoming alkyl group can attach to different positions on the benzene ring, leading to positional isomers. lumenlearning.com When starting with a monosubstituted benzene, the existing alkyl group directs the incoming second alkyl group to either the ortho, meta, or para position. Alkyl groups are generally ortho, para-directing activators. Therefore, the alkylation of butylbenzene would be expected to yield a mixture of ortho- and para-dibutylbenzene isomers. Similarly, the alkylation of isobutylbenzene would yield ortho- and para-isobutylbutylbenzene isomers. Achieving high selectivity for the desired para-isomer often requires careful optimization of reaction conditions, as discussed previously. chemistrysteps.com In some cases, isomerization between the ortho, meta, and para positions can also occur after the initial alkylation, especially at higher temperatures or in the presence of a strong acid catalyst. pw.live

Alkyl Chain Rearrangements During Alkylation

A well-documented issue in Friedel-Crafts alkylation is the rearrangement of the alkylating agent's carbon skeleton. lumenlearning.comlibretexts.org This occurs because the reaction proceeds through a carbocation intermediate. masterorganicchemistry.com Primary carbocations, which are less stable, have a tendency to rearrange to more stable secondary or tertiary carbocations via a hydride or methyl shift. chemistrysteps.commasterorganicchemistry.com

For example, if one were to attempt the synthesis of 1-butyl-4-(2-methylpropyl)benzene by reacting benzene with 1-chlorobutane, the initially formed primary butyl carbocation could rearrange to the more stable secondary butyl carbocation. This would lead to the formation of sec-butylbenzene instead of the desired n-butylbenzene. Similarly, the isobutyl group (2-methylpropyl) could potentially undergo rearrangement, although it is already a branched isomer. To circumvent these rearrangements, Friedel-Crafts acylation followed by reduction is often the preferred method, as the acylium ion intermediate is stabilized by resonance and does not rearrange. lumenlearning.commasterorganicchemistry.com

Computational Chemistry and Theoretical Studies of Benzene, 1 Butyl 4 2 Methylpropyl

Molecular Structure and Conformation Analysis

The molecular structure of Benzene (B151609), 1-butyl-4-(2-methylpropyl) features a central benzene ring substituted with a butyl group and an isobutyl group at the para positions. The flexibility of these alkyl chains gives rise to a complex conformational landscape.

Quantum Chemical Calculations of Ground State Geometries

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For alkylbenzenes, methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to optimize the molecular geometry. These calculations would typically reveal bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. However, specific published data detailing the optimized ground state geometry of Benzene, 1-butyl-4-(2-methylpropyl) is scarce.

Conformational Landscapes of Branched Alkyl Chains Attached to Aromatic Rings

The butyl and isobutyl side chains of Benzene, 1-butyl-4-(2-methylpropyl) can rotate around their single bonds, leading to various conformers. The study of the conformational landscape involves mapping these different spatial arrangements and their relative energies. For similar molecules, such as n-butylbenzene, computational studies have identified multiple stable conformers, often termed "anti" and "gauche," based on the torsion angles of the alkyl chain relative to the benzene ring. It is expected that Benzene, 1-butyl-4-(2-methylpropyl) would exhibit a similarly complex landscape, with the energetic preference for certain conformers being influenced by steric hindrance and weak intramolecular interactions.

Intramolecular Noncovalent Interactions and Folding Phenomena in Alkylbenzenes

In longer-chain alkylbenzenes, the alkyl chain can fold back over the aromatic ring, leading to stabilizing noncovalent interactions, primarily van der Waals forces, between the alkyl chain and the π-system of the benzene ring. researchgate.net This "folding" phenomenon has a significant impact on the preferred conformation and reactivity of the molecule. For Benzene, 1-butyl-4-(2-methylpropyl), it is conceivable that both the butyl and isobutyl chains could engage in such interactions, although the branched nature of the isobutyl group might introduce unique steric constraints. The balance of these weak, attractive forces and steric repulsions would ultimately dictate the dominant conformations in the gaseous phase or in nonpolar solvents.

Electronic Structure and Bonding Characteristics

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications for Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can be used to calculate a wide range of electronic properties, including molecular orbital energies, electron affinity, and ionization potential. For a molecule like Benzene, 1-butyl-4-(2-methylpropyl), DFT calculations would provide insights into how the electron-donating alkyl groups affect the electron distribution within the benzene ring. While DFT has been extensively applied to various benzene derivatives, specific studies detailing the electronic properties of Benzene, 1-butyl-4-(2-methylpropyl) are not readily found in the literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and its absorption of ultraviolet-visible light.

For alkyl-substituted benzenes, the alkyl groups are known to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene. A detailed analysis of the HOMO and LUMO of Benzene, 1-butyl-4-(2-methylpropyl) would reveal the spatial distribution of these orbitals and provide a quantitative measure of the HOMO-LUMO gap. Unfortunately, without specific computational studies, any discussion of these values remains speculative.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational study. It is important to note that the following data is for illustrative purposes only and is not based on actual experimental or calculated values for Benzene, 1-butyl-4-(2-methylpropyl).

| Computational Parameter | Hypothetical Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | ~0.0 D |

Charge Distribution and Electrostatic Potentials

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution. The MEP maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Benzene, 1-butyl-4-(2-methylpropyl), the MEP would be expected to show a negative potential (typically colored red or yellow) above and below the plane of the benzene ring, corresponding to the π-electron system. In contrast, the regions around the hydrogen atoms of the alkyl chains would exhibit a positive potential (typically colored blue).

| Computational Parameter | Description | Typical Method of Determination |

| Partial Atomic Charges | The net electrical charge on each atom in the molecule. | Calculated using population analysis schemes such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM). |

| Molecular Dipole Moment | A measure of the overall polarity of the molecule resulting from the non-uniform distribution of charge. | Calculated as a vector sum of individual bond dipoles. |

| Molecular Electrostatic Potential (MEP) | A 3D visualization of the electrostatic potential around a molecule, indicating regions of positive and negative potential. | Calculated from the electron density and nuclear charges. |

Vibrational Spectroscopy Simulations

Computational simulations of vibrational spectra, such as infrared (IR) and Raman spectra, are crucial for understanding the structural and dynamic properties of Benzene, 1-butyl-4-(2-methylpropyl). These simulations provide a theoretical basis for interpreting experimental spectra and can aid in the identification of different conformers of the molecule.

The C-H stretching region of the infrared spectrum of alkylbenzenes is often complex due to the presence of multiple C-H bonds in different chemical environments (aromatic vs. aliphatic) and conformational isomers. Anharmonic local mode models are sophisticated computational tools used to accurately predict the vibrational frequencies in this region.

These models treat the C-H stretching vibrations as localized oscillators, which is a more physically realistic approach than the traditional normal mode analysis, especially for high-frequency stretches. A key advantage of this method is its ability to account for anharmonicity, the deviation of a bond's vibrational motion from that of a simple harmonic oscillator. Anharmonicity is significant for C-H stretches and can lead to shifts in vibrational frequencies and the appearance of overtone and combination bands.

Studies on related molecules like ethyl, n-propyl, and n-butylbenzene have shown that a local mode Hamiltonian, which can include terms for Fermi resonance between stretching and bending modes, can accurately model the spectra of specific conformers. nih.gov A significant finding from these studies is the transferability of anharmonic contributions from one molecule or conformer to another. nih.gov This suggests that a computationally less expensive harmonic frequency calculation can be used as a starting point, with transferable anharmonic corrections applied to predict the final spectrum. nih.gov For Benzene, 1-butyl-4-(2-methylpropyl), this approach would be invaluable for distinguishing the spectral signatures of its various conformers. The presence of the phenyl ring is known to alter the frequencies of adjacent CH2 stretches by approximately 15 cm⁻¹ compared to their counterparts in n-alkanes. nih.gov

The prediction of the full infrared and Raman spectra of Benzene, 1-butyl-4-(2-methylpropyl) is typically achieved through quantum chemical calculations, most commonly using Density Functional Theory (DFT). These calculations provide the vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

For an accurate prediction, the choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2df, 2p)) is crucial. The initial output from these calculations is a set of harmonic frequencies. However, due to the neglect of anharmonicity, these calculated frequencies are often systematically higher than the experimental values. To improve accuracy, scaling factors are commonly applied to the calculated harmonic frequencies.

The predicted spectra would show characteristic bands for the different functional groups within Benzene, 1-butyl-4-(2-methylpropyl). The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the butyl and isobutyl groups would appear in the 3000-2850 cm⁻¹ range. The spectra would also feature bands corresponding to C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and various bending vibrations (scissoring, rocking, wagging, and twisting) of the alkyl chains at lower frequencies.

While detailed experimental spectra for Benzene, 1-butyl-4-(2-methylpropyl) are not widely published, data from similar molecules like sec-butylbenzene (B1681704) can provide a reference for the expected spectral features. nist.govnist.gov Computational modeling allows for the assignment of each band in the spectrum to a specific vibrational mode, which is often challenging to do from experimental data alone.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the butyl and isobutyl groups. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. |

| Aliphatic C-H Bend | 1470 - 1350 | Bending vibrations (scissoring, wagging) of the C-H bonds in the alkyl chains. |

| Out-of-plane C-H Bend | 900 - 675 | Out-of-plane bending vibrations of the aromatic C-H bonds, characteristic of the substitution pattern. |

Reaction Pathway Modeling and Energetics

Computational modeling of reaction pathways and their associated energetics is essential for understanding the chemical transformations that Benzene, 1-butyl-4-(2-methylpropyl) may undergo, such as in combustion or atmospheric degradation. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

For any elementary chemical reaction, the reactants must pass through a high-energy transition state (TS) to form products. The characterization of the geometry and energy of this transition state is a central goal of reaction pathway modeling. Computational methods, particularly DFT, are used to locate the transition state structure on the potential energy surface.

A key feature of a transition state is that it represents a saddle point on the potential energy surface, having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For Benzene, 1-butyl-4-(2-methylpropyl), elementary reactions could include hydrogen abstraction from the alkyl chains or electrophilic attack on the aromatic ring. For example, in a hydrogen abstraction reaction, the transition state would involve the partial breaking of a C-H bond and the partial formation of a new bond between the hydrogen and the abstracting species.

Studies on the pyrolysis of related compounds, such as sec-butyl bromide, have demonstrated the use of computational methods to elucidate reaction mechanisms involving four-centered cyclic transition states. researchgate.net A similar approach could be applied to model the thermal decomposition of Benzene, 1-butyl-4-(2-methylpropyl), identifying the key transition states and intermediates.

Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated from the computed energies and vibrational frequencies of the species involved. The sign and magnitude of ΔG indicate the spontaneity of the reaction under given conditions.

Kinetic parameters, most notably the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation, are derived from the properties of the reactants and the transition state. The activation energy is the energy barrier that must be overcome for the reaction to occur, and it is directly related to the energy difference between the reactants and the transition state. The pre-exponential factor is related to the entropy of activation and reflects the frequency of collisions with the correct orientation.

Kinetic models for the combustion of alkylated aromatic compounds, such as toluene (B28343) and n-butylbenzene, have been developed using a hierarchical approach, where reaction rate rules are applied systematically across a range of similar fuels. llnl.gov This methodology has been validated against experimental data from shock tubes and flow reactors. llnl.gov Such an approach could be extended to model the combustion chemistry of Benzene, 1-butyl-4-(2-methylpropyl), providing valuable data for engineering applications.

| Parameter | Description | Significance |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction at constant pressure. | Determines if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Entropy of Reaction (ΔS) | The change in the degree of disorder or randomness of the system during a reaction. | Contributes to the overall spontaneity of the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | The maximum amount of non-expansion work that can be extracted from a closed system. | Determines the spontaneity of a reaction (ΔG < 0 for spontaneous). |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A primary determinant of the reaction rate; higher Ea means a slower reaction. |

| Pre-exponential Factor (A) | A constant in the Arrhenius equation that represents the frequency of correctly oriented collisions. | Also a key factor in determining the reaction rate. |

A Deep Dive into the Computational Chemistry of Benzene, 1-butyl-4-(2-methylpropyl)

A comprehensive review of theoretical studies and computational modeling of the aromatic hydrocarbon, Benzene, 1-butyl-4-(2-methylpropyl), reveals a landscape dominated by calculated physicochemical properties rather than in-depth research on its specific reaction mechanisms or solvent effects. While detailed experimental and computational research on this particular molecule is not extensively available in peer-reviewed literature, a wealth of calculated data provides a foundational understanding of its molecular characteristics.

This article synthesizes the available computational data to present a theoretical profile of Benzene, 1-butyl-4-(2-methylpropyl), focusing on its molecular properties as determined by various calculation methods.

Computational chemistry provides a powerful lens through which to examine the properties of molecules without the need for empirical experimentation. For Benzene, 1-butyl-4-(2-methylpropyl), various computational methods have been employed to predict its physicochemical properties. These calculations are crucial for a variety of applications, from predicting the behavior of the compound in different environments to understanding its potential interactions in chemical processes.

The available data for this compound primarily consists of properties calculated using methods such as the Joback method and the Crippen method. These methods estimate thermochemical and physical properties based on the molecule's structure.

Calculated Physicochemical Properties of Benzene, 1-butyl-4-(2-methylpropyl)

| Property | Value | Unit | Method | Citation |

| Standard Gibbs free energy of formation (ΔfG°) | 167.34 | kJ/mol | Joback | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -112.51 | kJ/mol | Joback | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 22.15 | kJ/mol | Joback | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 49.31 | kJ/mol | Joback | chemeo.com |

| Log10 of Water solubility (log10WS) | -4.51 | Crippen | chemeo.com | |

| Octanol/Water partition coefficient (logPoct/wat) | 4.228 | Crippen | chemeo.com | |

| McGowan's characteristic volume (McVol) | 184.360 | ml/mol | McGowan | chemeo.com |

| Critical Pressure (Pc) | 1996.55 | kPa | Joback | chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 524.15 | K | Joback | |

| Critical Temperature (Tc) | 711.23 | K | Joback | chemeo.com |

| Normal melting (fusion) point (Tfus) | 277.63 | K | Joback | chemeo.com |

| Critical Volume (Vc) | 0.710 | m³/kmol | Joback | chemeo.com |

These calculated values offer a snapshot of the compound's expected behavior. For instance, the negative enthalpy of formation suggests that the compound is stable relative to its constituent elements. The high octanol/water partition coefficient indicates a strong preference for nonpolar environments, which is consistent with its hydrocarbon structure.

A thorough review of the scientific literature reveals a notable absence of specific computational studies on the reaction mechanisms of Benzene, 1-butyl-4-(2-methylpropyl), and consequently, no research detailing the influence of solvents on these reactions.

In general, computational studies of solvent effects on the reactions of similar alkylbenzenes would employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how a solvent's polarity might stabilize or destabilize reactants, transition states, and products.

Explicit solvent models, while more computationally intensive, involve including individual solvent molecules in the calculation. This allows for the specific interactions, such as hydrogen bonding or dipole-dipole interactions between the solute and solvent molecules, to be directly modeled.

Given the nonpolar nature of Benzene, 1-butyl-4-(2-methylpropyl), it is anticipated that its reactions would be more favorable in nonpolar solvents. The introduction of a polar solvent could potentially hinder reactions by unfavorably solvating the nonpolar reactant. However, without specific computational studies on this molecule, these remain general considerations based on the behavior of analogous compounds. The lack of published research in this specific area underscores a gap in the current body of chemical literature.

Mechanistic Investigations of Reactions Involving Benzene, 1 Butyl 4 2 Methylpropyl

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The introduction of an electrophile to the aromatic ring proceeds through a well-established two-step mechanism involving a carbocation intermediate. msu.edumasterorganicchemistry.com

Protonated Alkylbenzenium Ions as Intermediates

The general mechanism for electrophilic aromatic substitution commences with the attack of an electrophile (E⁺) on the π-electron system of the benzene ring. masterorganicchemistry.com This initial step is typically the slowest and therefore the rate-determining step of the reaction, as it disrupts the aromaticity of the ring. msu.edumasterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation known as a benzenonium ion or an arenium ion. msu.edu

Substituent Effects on Aromatic Reactivity

The presence of the butyl and 2-methylpropyl (isobutyl) groups on the benzene ring has a profound impact on its reactivity towards electrophiles. libretexts.org Alkyl groups are generally considered to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This activation arises from two primary electronic effects:

Inductive Effect : Alkyl groups are electron-donating through the sigma bond network due to the lower electronegativity of carbon compared to the sp² hybridized carbons of the benzene ring. stackexchange.com This effect enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the benzene ring. stackexchange.com This further increases the electron density of the ring, particularly at the ortho and para positions.

Consequently, both the butyl and isobutyl groups direct incoming electrophiles to the positions ortho to them. Since they are para to each other in Benzene, 1-butyl-4-(2-methylpropyl), the available positions for substitution are those ortho to either the butyl or the isobutyl group.

However, steric hindrance also plays a significant role. The bulkiness of the isobutyl group, and to a lesser extent the butyl group, can hinder the approach of the electrophile to the ortho positions. stackexchange.comucalgary.ca This often leads to a preference for substitution at the less sterically crowded ortho position. For comparison, the nitration of tert-butylbenzene (B1681246) yields a significantly higher proportion of the para product over the ortho product due to the steric bulk of the tert-butyl group. libretexts.org

Table 1: Product Distribution in the Nitration of Selected Alkylbenzenes

| Alkylbenzene | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|

| Toluene (B28343) | 58.5 | 4.5 | 37 |

This table illustrates the influence of substituent size on the regioselectivity of electrophilic nitration. Data sourced from libretexts.org.

Radical Reaction Pathways

Radical reactions of Benzene, 1-butyl-4-(2-methylpropyl) typically involve the alkyl side chains, as the benzene ring itself is relatively unreactive towards radicals except under harsh conditions. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org

Homolytic Bond Dissociation Energies

The susceptibility of a particular C-H bond to undergo homolytic cleavage to form a radical is determined by its bond dissociation energy (BDE). Lower BDEs indicate weaker bonds that are more easily broken. In alkylbenzenes, the C-H bonds at the benzylic position (the carbon atom directly attached to the benzene ring) are significantly weaker than other C-H bonds in the alkyl chain. This is due to the resonance stabilization of the resulting benzylic radical.

For Benzene, 1-butyl-4-(2-methylpropyl), the benzylic C-H bonds on both the butyl and isobutyl chains would be the primary sites for hydrogen abstraction in radical reactions. The secondary benzylic C-H on the butyl group would be expected to have a lower BDE than the primary benzylic C-H on the isobutyl group, making it a more likely site for initial radical formation.

Chain Propagation and Termination Steps

Once a radical is formed in the initiation step (e.g., through the action of heat or light on a radical initiator), a chain reaction can ensue. lumenlearning.comchemistrysteps.com

Chain Propagation : A key propagation step involves the abstraction of a hydrogen atom from one of the benzylic positions of Benzene, 1-butyl-4-(2-methylpropyl) by a radical (R•). libretexts.org This generates a new, resonance-stabilized benzylic radical and a neutral molecule (RH). lumenlearning.comchemistrysteps.com This new benzylic radical can then react with another molecule, for example, a halogen molecule in a radical halogenation reaction, to form a product and regenerate a radical, thus continuing the chain. masterorganicchemistry.com

Chain Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com This can occur in several ways, such as the combination of two benzylic radicals, a benzylic radical with another radical from the reaction mixture, or two radicals of the initiator. youtube.com

Pyrolysis Mechanisms in Varying Media

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. For alkylbenzenes like Benzene, 1-butyl-4-(2-methylpropyl), high temperatures lead to the homolytic cleavage of the weakest bonds. The initial and most dominant decomposition pathway is the cleavage of the C-C bond at the benzylic position, leading to the formation of a benzyl-type radical and an alkyl radical. mdpi.com

For instance, the pyrolysis of n-propylbenzene shows that the primary decomposition route is the formation of a benzyl (B1604629) radical and an ethyl radical. mdpi.com Similarly, for Benzene, 1-butyl-4-(2-methylpropyl), the initial fragmentation would likely involve the cleavage of the C-C bonds on the side chains to produce various smaller radicals and stable molecules. Subsequent reactions of these initial radical fragments lead to a complex mixture of products, including smaller aromatic compounds like benzene and toluene, as well as light hydrocarbons such as methane, ethane, and ethene. mdpi.com The specific product distribution will depend on factors like temperature, pressure, and the presence of other chemical species in the reaction medium. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Benzene, 1-butyl-4-(2-methylpropyl) |

| Benzene |

| Toluene |

| tert-Butylbenzene |

| Methane |

| Ethane |

| Ethene |

Catalytic Reaction Mechanisms

The Friedel-Crafts alkylation is catalyzed by Lewis acids or solid acid catalysts. The catalyst's role is to generate a carbocation or a polarized complex that acts as the electrophile.

The alkylation of an aromatic ring requires the activation of the alkylating agent, typically an alkyl halide or an alcohol, by an acid catalyst. libretexts.org In the context of synthesizing Benzene, 1-butyl-4-(2-methylpropyl)-, this involves the generation of a butyl or isobutyl carbocation.

Lewis Acids: Traditional Lewis acid catalysts, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), play a crucial role in forming the electrophile. cerritos.edu For instance, in the butylation of isobutylbenzene (B155976) with 1-chlorobutane (B31608), AlCl₃ abstracts the chloride ion to form a butyl carbocation (CH₃CH₂CH₂CH₂⁺) and the [AlCl₄]⁻ anion. youtube.com However, primary carbocations are unstable and prone to rearrangement to more stable secondary carbocations through a hydride shift. libretexts.org Thus, the reaction of 1-chlorobutane with AlCl₃ will likely generate a sec-butyl carbocation, leading to the formation of sec-butyl-isobutylbenzene isomers rather than the desired n-butyl product. To obtain the n-butyl product, alternative strategies or less reactive catalytic systems that favor an Sɴ2-like attack by the aromatic ring on the polarized alkyl halide-catalyst complex might be necessary.

Brønsted Acids: Strong Brønsted acids, such as sulfuric acid (H₂SO₄) or solid acids like zeolites, can also catalyze alkylation, particularly when using alcohols as alkylating agents. academie-sciences.fr The acidic proton protonates the hydroxyl group of the alcohol, forming a good leaving group (water) and generating the corresponding carbocation. youtube.com For example, the reaction of isobutylbenzene with 1-butanol (B46404) in the presence of a Brønsted acid would proceed via the formation of a butyl carbocation. Similar to Lewis acid catalysis, the potential for carbocation rearrangement exists.

The acidity of the catalyst, both in terms of strength and type (Lewis vs. Brønsted), significantly influences the reaction rate and product distribution. Stronger acid sites generally lead to higher catalytic activity but may also promote side reactions like isomerization and polyalkylation. rsc.org

Heterogeneous catalysts, such as zeolites and other metal oxides, offer advantages in terms of separation, reusability, and potential for shape selectivity. rsc.org The active sites in these materials are typically Brønsted or Lewis acid sites located within their porous structures.

Zeolites: These crystalline aluminosilicates possess well-defined pore structures and strong acid sites. The reaction pathway for the alkylation of an alkylbenzene within a zeolite involves the diffusion of the reactants to the active sites inside the pores, adsorption, surface reaction, desorption of the products, and diffusion of the products out of the pores. The size and shape of the zeolite pores can influence the regioselectivity of the reaction, favoring the formation of the para-isomer due to steric constraints on the transition state for the formation of the ortho-isomer. For the synthesis of Benzene, 1-butyl-4-(2-methylpropyl)-, using a zeolite catalyst could potentially enhance the yield of the desired para-isomer over the ortho-isomer.

Reaction Pathways: The reaction on a solid acid catalyst surface begins with the formation of the electrophile. For example, isobutene, formed by the dehydration of isobutanol over the acid catalyst, can be protonated to form a stable tert-butyl carbocation. academie-sciences.fr This carbocation can then alkylate the butylbenzene (B1677000). Alternatively, the butylbenzene can be alkylated with isobutanol directly, where the alcohol is activated by the acid sites. The product, Benzene, 1-butyl-4-(2-methylpropyl)-, must then desorb from the active site to complete the catalytic cycle.

The distribution of active sites and the pore architecture of the heterogeneous catalyst are critical in determining the reaction pathway and the final product distribution.

Catalyst deactivation is a significant issue in industrial alkylation processes. One of the primary mechanisms of deactivation is the formation of "coke," which consists of heavy, carbonaceous deposits that block active sites and pores.

Coke formation is a complex process that can occur through several pathways:

Polymerization and Oligomerization: The carbocation intermediates can react with other alkylating agents or aromatic molecules to form larger, polyalkylated species. These can further react to form complex, high-molecular-weight hydrocarbons that remain adsorbed on the catalyst surface.

Condensation Reactions: Aromatic rings can undergo condensation reactions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs). These PAHs are strong coke precursors.

The rate of coke formation is influenced by several factors, including reaction temperature, the nature of the feedstock, and the properties of the catalyst. Catalysts with very strong acid sites can sometimes accelerate coking reactions. The presence of bulky alkyl groups, such as those in Benzene, 1-butyl-4-(2-methylpropyl)-, could potentially hinder the formation of large coke molecules within the pores of a shape-selective catalyst.

Table 1: Factors Influencing Catalyst Deactivation by Coke Formation

| Factor | Influence on Coking |

| Reaction Temperature | Higher temperatures generally increase the rate of coke formation. |

| Acid Site Strength | Very strong acid sites can promote side reactions leading to coke. |

Feedstock Composition | Olefinic or polyaromatic impurities in the feed can act as coke precursors. | | Catalyst Structure | Pore size and connectivity can affect the diffusion of coke precursors and the growth of coke deposits. |

Regiochemical Control and Stereochemical Considerations in Reactions

In the synthesis of a di-substituted benzene ring like Benzene, 1-butyl-4-(2-methylpropyl)-, the directing effects of the initial alkyl group and the steric environment around the aromatic ring are crucial in determining the regiochemical outcome.

Both the n-butyl and isobutyl groups are ortho-, para-directing activators of the benzene ring for electrophilic aromatic substitution. This is due to the electron-donating nature of alkyl groups via hyperconjugation and induction, which stabilizes the arenium ion intermediate formed during the attack of the electrophile.

However, the presence of these alkyl groups also introduces steric hindrance, which can influence the ratio of ortho to para products. The attack of the electrophile at the ortho position is generally disfavored compared to the para position due to the steric bulk of the existing alkyl group. cerritos.edu In the case of forming Benzene, 1-butyl-4-(2-methylpropyl)-, the incoming butyl or isobutyl group will preferentially add to the para position of the starting alkylbenzene (isobutylbenzene or butylbenzene, respectively) to minimize steric repulsion.

Table 2: Expected Regioisomeric Products and Influence of Steric Hindrance

| Starting Material | Electrophile | Major Product (less steric hindrance) | Minor Product (more steric hindrance) |

| Isobutylbenzene | Butyl carbocation | Benzene, 1-butyl-4-(2-methylpropyl)- | Benzene, 1-butyl-2-(2-methylpropyl)- |

| Butylbenzene | Isobutyl carbocation | Benzene, 1-butyl-4-(2-methylpropyl)- | Benzene, 1-butyl-2-(2-methylpropyl)- |

The larger the steric bulk of both the substituent already on the ring and the incoming electrophile, the greater the preference for para substitution.

The molecule Benzene, 1-butyl-4-(2-methylpropyl)- itself is achiral. However, if a chiral center is introduced into either of the alkyl side chains through a subsequent reaction, the possibility of forming diastereomers arises. For example, if a reaction were to introduce a new stereocenter on the butyl group, the existing isobutyl group would not influence the stereochemical outcome of that reaction in terms of creating a diastereomeric preference, as it is too far away to exert any significant steric or electronic influence.

However, if a derivative is formed that involves a reaction creating a chiral center alpha to the benzene ring on one of the side chains, the other alkyl group could, in principle, exert a minor, long-range electronic effect, but significant diastereoselectivity would not be expected. Diastereoselectivity is more pronounced when the pre-existing chiral center is in close proximity to the newly forming one, which is not the case in simple derivatization of the side chains of Benzene, 1-butyl-4-(2-methylpropyl)-.

Advanced Analytical Techniques for the Characterization and Quantification of Benzene, 1 Butyl 4 2 Methylpropyl

Chromatographic Methodologies

Chromatographic techniques are fundamental for separating "Benzene, 1-butyl-4-(2-methylpropyl)" from other structurally similar alkylbenzenes and matrix components. The choice of method depends on the complexity of the sample and the analytical objectives.

Gas Chromatography (GC) Method Development for Alkylbenzene Mixtures

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like "Benzene, 1-butyl-4-(2-methylpropyl)". researchgate.netunlv.edunih.gov The development of a robust GC method involves the careful selection of a capillary column and the optimization of instrumental parameters to achieve the desired separation. For alkylbenzene mixtures, non-polar or mid-polarity stationary phases are typically employed.

Method development often focuses on optimizing the temperature program to separate isomers. For instance, a typical analysis might involve an initial oven temperature hold, followed by a ramp to a final temperature to ensure the elution of all target analytes. researchgate.netchemrxiv.org The elution order of alkylbenzenes is generally related to their boiling points and structural characteristics. researchgate.net For example, in a mixture of linear alkylbenzenes, isomers with the phenyl group closer to the end of the alkyl chain tend to elute earlier.

A study on the analysis of linear alkylbenzene (LAB) compounds utilized a VF-5ms capillary column with the following optimized conditions: an oven temperature of 180°C, an injector temperature of 250°C, and a detector temperature of 275°C. researchgate.net Nitrogen was used as the carrier gas at a flow rate of 2.5 ml/min. researchgate.net While this study focused on linear alkylbenzenes, similar principles apply to branched isomers like "Benzene, 1-butyl-4-(2-methylpropyl)". The goal is to achieve baseline separation of all components of interest to allow for accurate quantification. antpedia.com

Table 1: Example GC Method Parameters for Alkylbenzene Analysis

| Parameter | Setting | Reference |

| Column | VF-5ms capillary column | researchgate.net |

| Oven Temperature | 180°C (Isothermal) | researchgate.net |

| Injector Temperature | 250°C | researchgate.net |

| Detector Temperature | 275°C (FID) | researchgate.net |

| Carrier Gas | Nitrogen | researchgate.net |

| Flow Rate | 2.5 mL/min | researchgate.net |

| Injection Volume | 0.25 µL | researchgate.net |

This table presents a generalized set of parameters. Actual conditions may vary depending on the specific instrument and sample matrix.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Alkylbenzene Profiling

For highly complex samples containing numerous alkylbenzene isomers and other hydrocarbons, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govchemistry-matters.comlabrulez.com This technique utilizes two columns with different stationary phase selectivities, providing a much greater peak capacity than single-dimension GC. gcms.cz

In a typical GC×GC setup for petroleum analysis, a non-polar first-dimension column separates compounds based on their boiling points, while a polar second-dimension column provides separation based on polarity. concawe.eu This results in a structured two-dimensional chromatogram where compounds of similar chemical classes, such as alkylbenzenes, group together in distinct regions. nih.govchemistry-matters.com This structured elution pattern simplifies the identification of compound classes and individual components. chemistry-matters.com

The coupling of GC×GC with a flame ionization detector (FID) is well-suited for quantifying hydrocarbon blocks, which are groups of structurally related constituents. nih.gov For "Benzene, 1-butyl-4-(2-methylpropyl)," GC×GC can effectively separate it from other C14 alkylbenzene isomers, which is often challenging with conventional GC.

Liquid Chromatography Approaches for Related Compounds

While gas chromatography is the predominant technique for analyzing "Benzene, 1-butyl-4-(2-methylpropyl)," liquid chromatography (LC) can be employed for the analysis of related, less volatile, or more polar compounds, such as alkylbenzene sulfonates or metabolites. nih.govnih.govshodex.com

For instance, a comprehensive micro-LC x capillary GC method has been developed for the analysis of synthetic alkylbenzene samples. nih.gov In this approach, the micro-LC first separates the sample into fractions containing aliphatic compounds, monosubstituted alkylbenzenes, and multisubstituted alkylbenzenes. nih.gov These fractions are then transferred online to a GC for detailed analysis. nih.gov

High-performance liquid chromatography (HPLC) coupled with a UV detector has been used for the separation and determination of linear and branched alkylbenzene sulfonates in water samples. researchgate.net Reversed-phase columns, such as polymer-based columns, are often suitable for separating alkylbenzene derivatives based on their alkyl chain length. shodex.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an indispensable tool for the definitive identification of "Benzene, 1-butyl-4-(2-methylpropyl)" and for elucidating the structures of unknown alkylbenzenes. core.ac.uk It is most powerfully used in conjunction with a chromatographic separation technique like GC.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Ion Chemistry

Electron ionization (EI) is a hard ionization technique that produces characteristic fragmentation patterns, providing a "fingerprint" for a given compound. core.ac.ukcore.ac.uk The EI mass spectrum of an alkylbenzene typically shows a molecular ion peak (M+) and prominent fragment ions resulting from benzylic cleavage and other rearrangements. For "Benzene, 1-butyl-4-(2-methylpropyl)," key fragment ions would be expected at m/z values corresponding to the loss of alkyl groups. The investigation of the gas-phase ion chemistry of alkylbenzene radical cations has been a central focus of mass spectrometry. core.ac.uk

Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and often a more abundant protonated molecule [M+H]+. core.ac.ukscholaris.ca This is particularly useful for confirming the molecular weight of the analyte. scholaris.ca The development of CI mass spectrometry has been instrumental in studying the gas-phase ion chemistry of protonated alkylbenzenes. core.ac.uk Different reagent gases can be used in CI to control the extent of fragmentation and to perform specific reactions, such as deuterium (B1214612) exchange to determine the number of active hydrogens. acs.org

Table 2: Common Ions in Mass Spectrometry of Alkylbenzenes

| Ion Type | Description | Ionization Technique | Reference |

| Radical Cation (M+•) | The ionized molecule with one electron removed. | EI | core.ac.uk |

| Protonated Molecule ([M+H]+) | The molecule with a proton added. | CI | core.ac.uk |

| Fragment Ions | Smaller ions resulting from the breakup of the molecular ion. | EI, CI | core.ac.uk |

Time-of-Flight Mass Spectrometry (TOF-MS) in Conjunction with GC×GC

The coupling of comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOF-MS) provides an exceptionally powerful tool for the analysis of complex mixtures containing "Benzene, 1-butyl-4-(2-methylpropyl)". spectroscopyonline.comnih.govspringernature.com The high data acquisition speed of TOF-MS is essential to adequately sample the very narrow peaks (often less than 100 ms (B15284909) wide) generated by the second-dimension column in GC×GC. gcms.cz

This combination allows for the separation of thousands of individual compounds in a single analysis, with the TOF-MS providing full mass spectral information for each peak. chemistry-matters.comnih.gov This wealth of data enables confident identification of known compounds by library matching and the elucidation of unknown structures. chemistry-matters.com Furthermore, the structured nature of the GC×GC chromatogram, combined with the mass spectral data, facilitates the classification of compounds into chemical families. spectroscopyonline.com For complex alkylbenzene profiling, GC×GC-TOF-MS can distinguish between numerous isomers and provide detailed compositional information that is unattainable with other methods. spectroscopyonline.comnih.gov

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise isomeric structure of substituted benzenes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the differentiation between ortho, meta, and para isomers. wikipedia.orglibretexts.org

For Benzene (B151609), 1-butyl-4-(2-methylpropyl), a para-disubstituted compound, the molecule possesses a plane of symmetry. This symmetry simplifies the aromatic region of the NMR spectra compared to its ortho or meta counterparts. libretexts.orgmnstate.edu

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, carbons in the aromatic ring typically resonate between 120-150 ppm. libretexts.org Due to the molecule's symmetry, only four signals are expected for the six aromatic carbons. The two carbons bearing the alkyl substituents (C1 and C4) are unique and will produce two distinct signals (quaternary, 's'). The remaining four aromatic carbons form two chemically equivalent pairs, each producing a signal (tertiary, 'd'). In contrast, an ortho- or meta-isomer would exhibit six distinct signals for the aromatic carbons due to the lack of symmetry. libretexts.orgmnstate.edu The alkyl carbons will appear in the upfield region of the spectrum (< 40 ppm).

¹H NMR Spectroscopy: In the ¹H NMR spectrum, aryl protons typically resonate between 6.5 and 8.0 ppm. libretexts.org The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets if the electronic effects of the two alkyl groups are sufficiently different. youtube.com The four aromatic protons will appear as a doublet of doublets centered around 7.1 ppm. The benzylic protons of the n-butyl and isobutyl groups will appear as triplets and doublets, respectively, typically in the 2.5-2.8 ppm range. The remaining aliphatic protons will produce complex multiplets further upfield. wisc.educhemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-butyl-4-(2-methylpropyl)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | ~7.1 | Doublet of Doublets (or two doublets) | Aromatic protons (4H) |

| ~2.6 | Triplet | Benzylic CH₂ of n-butyl group (2H) | |

| ~2.5 | Doublet | Benzylic CH₂ of isobutyl group (2H) | |

| 0.9 - 1.7 | Multiplets | Remaining aliphatic protons (14H) | |

| ¹³C NMR | ~140-145 | Singlet | Aromatic C attached to alkyl groups (2C) |

| ~128-130 | Doublet | Aromatic CH (4C) | |

| ~30-45 | Triplet/Doublet | Benzylic carbons and CH of isobutyl (3C) |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. These techniques are highly sensitive to molecular structure and substitution patterns.

IR Spectroscopy: The IR spectrum of Benzene, 1-butyl-4-(2-methylpropyl) will display several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretching from the butyl and isobutyl groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). nist.gov

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring stretching vibrations. researchgate.net

Out-of-Plane Bending: The substitution pattern on the benzene ring is strongly indicated by the C-H out-of-plane (OOP) bending vibrations in the 650-900 cm⁻¹ region. For 1,4-disubstituted (para) benzenes, a strong absorption is typically observed between 800 and 840 cm⁻¹. oregonstate.edu This provides clear evidence for the para-isomer.

Overtone/Combination Bands: The weak overtone and combination bands in the 1660-2000 cm⁻¹ region, while low in intensity, form a pattern that is highly characteristic of the benzene substitution pattern.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for observing symmetric vibrations.

The symmetric "ring breathing" mode of the para-substituted benzene ring gives a strong and characteristic Raman signal, typically around 800-850 cm⁻¹. researchgate.net

Alkyl chain conformations can also be studied, as different rotational isomers (conformers) of the butyl and isobutyl chains can give rise to distinct, albeit weak, signals in the low-frequency region of the Raman spectrum. rsc.org

Table 3: Key Vibrational Frequencies for Benzene, 1-butyl-4-(2-methylpropyl)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |

| Aromatic Overtone/Combination | 2000 - 1660 | IR |

| Aromatic C=C Ring Stretch | 1600, 1500 | IR, Raman |

| Para-substitution C-H OOP Bend | 840 - 800 | IR (Strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For Benzene, 1-butyl-4-(2-methylpropyl), the chromophore is the substituted benzene ring. The spectrum is characterized by π → π* transitions. truman.edu

The benzene ring itself has two main absorption bands: the intense E₂ band around 204 nm and the much weaker, vibronically structured B-band (benzenoid band) around 256 nm. researchgate.net The attachment of alkyl groups, which are weak electron-donating groups, causes a slight red shift (bathochromic shift) and an increase in intensity (hyperchromic effect) of these bands.

Therefore, Benzene, 1-butyl-4-(2-methylpropyl) is expected to show a B-band with some fine structure around 260-280 nm. While UV-Vis spectroscopy is not typically used to differentiate between ortho, meta, and para isomers of simple alkylbenzenes as the differences are often subtle, it can be sensitive to the conformation of the alkyl chains. The interaction between the alkyl chain and the phenyl ring can slightly perturb the electronic energy levels, causing small shifts in the absorption origin. rsc.org

The n-butyl and isobutyl side chains of Benzene, 1-butyl-4-(2-methylpropyl) are flexible and can exist in multiple rotational conformations (rotamers) at room temperature. This conformational complexity leads to spectral congestion in conventional spectroscopic methods. Supersonic molecular jet spectroscopy is a powerful technique that overcomes this limitation. ias.ac.in

In this method, the molecule is seeded into a carrier gas (like helium or argon) and expanded through a small nozzle into a vacuum. This process dramatically cools the molecule's internal degrees of freedom, effectively "freezing" the molecules into their lowest energy conformations. ias.ac.inumich.edu

By combining this cooling technique with methods like laser-induced fluorescence (LIF) or mass-resolved excitation spectroscopy (MRES), it is possible to obtain highly resolved electronic and vibrational spectra for each individual conformer present in the jet. rsc.orgcolostate.edu This allows for the precise determination of the minimum energy structures of the flexible alkyl side chains and the study of the subtle energetic differences between different conformers. rsc.orgcolostate.edu This level of detail is unattainable with room-temperature solution-phase spectroscopy.

Integration of Analytical Techniques and Chemometrics

A definitive characterization of Benzene, 1-butyl-4-(2-methylpropyl) relies on the synergistic integration of the aforementioned analytical techniques. No single method can provide a complete structural and conformational picture.

GC-MS provides the molecular weight and key fragmentation patterns, confirming the elemental composition and the nature of the alkyl substituents. scholaris.ca

¹H and ¹³C NMR unequivocally establish the 1,4- (para) substitution pattern and the specific structures of the n-butyl and isobutyl groups. mnstate.edu

IR and Raman spectroscopy corroborate the para-substitution through characteristic vibrational modes and provide a unique fingerprint for rapid identification. researchgate.netoregonstate.edu

Supersonic Jet Spectroscopy , often combined with computational chemistry (e.g., Density Functional Theory calculations), elucidates the complex conformational landscape of the flexible side chains, which is crucial for a fundamental understanding of the molecule's structure and dynamics. rsc.org

Chemometrics can be employed to analyze the large datasets generated, for example, by hyphenated techniques like GC-MS across multiple samples or to correlate spectral features from different spectroscopic methods. By combining the data from these orthogonal techniques, a highly confident and comprehensive structural assignment of Benzene, 1-butyl-4-(2-methylpropyl) can be achieved, distinguishing it from all other possible isomers.

Table of Compounds Mentioned

| Compound Name |

|---|

| Benzene, 1-butyl-4-(2-methylpropyl) |

| Benzene |

| Helium |

Multivariate Data Analysis in Alkylbenzene Characterization

The characterization of specific alkylbenzenes, such as Benzene, 1-butyl-4-(2-methylpropyl), within complex hydrocarbon mixtures presents a significant analytical challenge. Isomers of alkylbenzenes often exhibit very similar mass spectra and chromatographic retention times, making their individual identification and quantification difficult with traditional data analysis methods. Multivariate data analysis (MVDA) offers a powerful solution to this problem by evaluating correlations across the entire dataset, rather than focusing on individual data points. Techniques such as Principal Component Analysis (PCA) and Non-Metric Multidimensional Scaling (NMDS) can reduce the dimensionality of large datasets generated from analytical instruments like gas chromatography-mass spectrometry (GC-MS), revealing underlying patterns that differentiate closely related isomers.

In the context of alkylbenzene analysis, MVDA can process subtle variations in the full-scan mass spectra or chromatographic peak shapes of different isomers. For instance, while isomers of Benzene, 1-butyl-4-(2-methylpropyl) would share the same molecular weight, the fragmentation patterns in their mass spectra might show slight, but consistent, differences in the relative abundances of certain ions. Similarly, slight variations in their interaction with the chromatographic column can lead to minor shifts in retention time or peak asymmetry. While these minor variations may be insignificant in a univariate analysis, MVDA techniques can aggregate them to create a distinct chemical fingerprint for each isomer.

Principal Component Analysis (PCA) is a widely used MVDA technique that transforms the original, correlated variables (e.g., ion abundances at every mass-to-charge ratio) into a smaller set of uncorrelated variables known as principal components (PCs). The first PC captures the largest possible variance in the data, the second PC captures the second largest, and so on. When applied to a dataset containing multiple alkylbenzene isomers, the first few PCs can effectively separate the isomers into distinct clusters in a "scores plot." The corresponding "loadings plot" reveals which original variables (i.e., which mass fragments) are most influential in driving this separation. This allows analysts to identify the key spectral features that differentiate one isomer from another.

For example, in a hypothetical analysis of a mixture containing Benzene, 1-butyl-4-(2-methylpropyl) and its isomers, PCA could be applied to the GC-MS data. The resulting scores plot might show clear clustering, allowing for the classification of unknown peaks. The loadings plot would highlight the specific fragment ions that are characteristic of the 1,4-disubstitution pattern versus other substitution patterns.

Table 1: Hypothetical Principal Component Loadings for Alkylbenzene Isomer Differentiation

This interactive table illustrates how different mass fragments (variables) might contribute to the principal components, enabling the differentiation of Benzene, 1-butyl-4-(2-methylpropyl) from its isomers.

| Mass Fragment (m/z) | Description | Loading on PC1 | Loading on PC2 | Rationale for Differentiation |

| 91 | Tropylium ion (C7H7+) | 0.15 | 0.25 | Common in most alkylbenzenes, but relative intensity can vary. |

| 105 | C8H9+ ion | 0.30 | -0.10 | Intensity may be influenced by the position of the alkyl groups. |

| 133 | [M-C3H7]+ | -0.45 | 0.12 | Fragmentation related to the loss of a propyl group from the isobutyl chain. |

| 147 | [M-CH3]+ | 0.20 | 0.55 | Loss of a methyl group, potentially more favorable in branched-chain isomers. |

| 190 | Molecular Ion (M+) | 0.05 | 0.08 | The parent ion, which is identical for all isomers. |

Non-targeted Screening Approaches for Complex Mixtures

Non-targeted screening (NTS) is an exploratory analytical strategy designed to identify a broad range of chemical compounds in a sample without pre-selecting specific analytes. This approach is particularly valuable for characterizing complex mixtures where the presence of unexpected or unknown contaminants is a possibility. For a substance like Benzene, 1-butyl-4-(2-methylpropyl), which may be present in environmental samples or industrial products alongside numerous other related compounds, NTS provides a comprehensive overview of the sample's chemical composition.